Technical Monograph: (4-Isopropoxy-3-methoxybenzyl)amine
Technical Monograph: (4-Isopropoxy-3-methoxybenzyl)amine
The following technical guide is structured as a high-level monograph for medicinal chemists and process scientists. It prioritizes synthetic utility, physicochemical rationale, and safety protocols.
Functional Class: Pharmacophore Scaffold / Primary Amine Building Block Chemical Family: Vanilloid Derivatives (Alkoxybenzylamines)[1][2]
Part 1: Executive Summary & Chemical Identity
(4-Isopropoxy-3-methoxybenzyl)amine is a specialized primary amine intermediate used primarily in the synthesis of bioactive small molecules targeting TRPV1 receptors , Kinases (EGFR/BTK) , and GPCRs .[1][2] Structurally, it is the O-isopropyl ether of Vanillylamine.[1]
By replacing the phenolic hydroxyl of vanillylamine with an isopropoxy group, this scaffold offers two distinct medicinal chemistry advantages:
-
Lipophilicity Modulation: It significantly increases cLogP, improving membrane permeability compared to its phenolic parent.
-
Metabolic Stability: It blocks rapid Phase II conjugation (glucuronidation/sulfation) at the 4-position, extending the half-life of the parent drug.[1]
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
-
Molecular Formula:
[1] -
Molecular Weight: 195.26 g/mol
-
Precursor CAS (Aldehyde): (4-Isopropoxy-3-methoxybenzaldehyde)[1][2]
Physicochemical Profile (Predicted vs. Analog)
| Property | Value (Predicted) | Reference Standard (4-Methoxybenzylamine) | Implication |
| Boiling Point | 260–265 °C | 236–237 °C | High-boiling liquid; requires vacuum distillation.[1][2] |
| pKa (Conjugate Acid) | 9.4 ± 0.2 | 9.5 | Typical primary benzylamine basicity.[1][2] |
| cLogP | ~1.9 | 1.15 | Enhanced CNS/Cellular penetration.[1][2] |
| H-Bond Donors | 2 (NH₂) | 2 | Standard amine reactivity.[1][2] |
| H-Bond Acceptors | 3 (N, O, O) | 2 | Additional ether oxygen adds weak acceptor site.[1][2] |
Part 2: Synthetic Routes & Process Optimization
The most robust synthesis for research-scale (<100g) production avoids the use of unstable acid chlorides or expensive reducing agents.[1] The recommended route is a Reductive Amination of the commercially available aldehyde.
Pathway Visualization
The following diagram outlines the retrosynthetic logic and the forward process flow.
Figure 1: Two-step synthesis from Vanillin.[1] Step 2 is the critical amine-generating step.[1][2]
Detailed Protocol: Reductive Amination
Objective: Conversion of 4-Isopropoxy-3-methoxybenzaldehyde to the amine.[1][2]
Reagents:
-
Ammonium Acetate (
) (10.0 equiv) – Excess drives equilibrium to imine.[1] -
Sodium Cyanoborohydride (
) (1.5 equiv)[1] -
Methanol (Anhydrous)[1]
-
Molecular Sieves (3Å, Activated)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve the aldehyde in Methanol (0.5 M concentration). Add Ammonium Acetate and activated molecular sieves. Stir at room temperature for 2 hours under Nitrogen.
-
Expert Insight: The excess
buffers the solution and provides the ammonia source. Sieves remove water, pushing the equilibrium toward the imine.
-
-
Reduction: Cool the mixture to 0°C. Add
portion-wise over 20 minutes.-
Safety:
generates HCN if acidified rapidly. Keep the system closed and vented to a scrubber if scaling up.
-
-
Reaction: Allow to warm to Room Temperature and stir for 16–24 hours. Monitor by TLC (DCM/MeOH/NH4OH 90:9:1). The aldehyde spot should disappear.
-
Workup (Critical for Purity):
-
Quench with 1N HCl (carefully) to pH < 2 to destroy excess hydride and hydrolyze any boron complexes.
-
Wash the acidic aqueous layer with Diethyl Ether (
) to remove unreacted aldehyde (neutral organics). -
Basify the aqueous layer to pH > 12 using 6N NaOH. The amine will oil out.
-
Extract with Dichloromethane (DCM) (
). -
Dry over
, filter, and concentrate.
-
-
Purification: If necessary, convert to the Hydrochloride salt by adding 1M HCl in Ether. The salt is a stable, white solid.
Part 3: Reactivity Profile & Applications
This amine acts as a "Vanillyl-Isostere" in drug design.[1][2] It retains the steric bulk and electronic properties of the vanillyl group but removes the hydrogen bond donor capability of the phenol.
Reactivity Logic
Figure 2: Primary reactivity modes and downstream medicinal chemistry applications.[1][2]
Key Applications
-
TRPV1 Antagonists: The 3-methoxy-4-alkoxybenzyl motif is classic in vanilloid receptor pharmacology.[1][2] The isopropyl group increases binding affinity in the hydrophobic pocket of the TRPV1 receptor compared to the methyl analog.
-
Kinase Inhibitors: Used as a solvent-exposed tail or to occupy the ribose-binding pocket.[1][2] The ether oxygen can engage in weak H-bonding with hinge region residues (e.g., Cys, Met).[1]
-
Peptidomimetics: Serves as a C-terminal cap to improve oral bioavailability by masking polarity.[1]
Part 4: Safety & Handling (Self-Validating Protocol)
As a primary benzylamine, this compound poses specific hazards. The following safety data is extrapolated from the homologous 4-Methoxybenzylamine (Class 8 Corrosive).
Hazard Identification
-
GHS Classification: Skin Corr.[4][5][6][7] 1B (Causes severe skin burns), Eye Dam. 1.[4]
-
Signal Word: DANGER.
-
Storage: Store under Nitrogen or Argon. Amines readily absorb
from the air to form carbamate salts (white crust), which interferes with stoichiometry.
Handling Protocol
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.
-
Ventilation: Always handle in a fume hood.
-
Spill Management: Do not wipe with paper towels (exothermic reaction). Neutralize with weak acid (citric acid) or absorb with sand/vermiculite before disposal.
Part 5: References
-
PubChem Compound Summary. "4-Isopropoxy-3-methoxybenzaldehyde (Precursor)." National Center for Biotechnology Information. Accessed 2024.[5][8] Link
-
Sigma-Aldrich. "4-Methoxybenzylamine Safety Data Sheet (Analogous Safety Data)." Merck KGaA. Accessed 2024.[5][8] Link[1]
-
ChemicalBook. "Synthesis and Application of 4-methoxybenzylamine (Methodology Reference)." Accessed 2024.[5][8] Link
-
Fisher Scientific. "Safety Data Sheet: 4-Hydroxy-3-methoxybenzylamine hydrochloride (Vanillylamine)." Accessed 2024.[5][8] Link[1]
Sources
- 1. ISOPROPYL-(4-METHOXY-BENZYL)-AMINE | 70894-74-5 [chemicalbook.com]
- 2. 4-ISOPROPOXY-3-METHOXY-BENZALDEHYDE | 2538-98-9 [chemicalbook.com]
- 3. PubChemLite - 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 3-Methoxy-4-propoxybenzaldehyde | C11H14O3 | CID 592110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
